Structural Isomerism: 5-Bromo vs. 6-Bromo Reactivity
The target compound (5-bromo isomer, CAS 1311197-79-1) differs from its 6-bromo regioisomer (CAS 1311197-86-0) in the position of the bromine substituent on the indazole benzene ring. This positional isomerism results in distinct electronic environments: the 5-position exhibits different electron density and steric accessibility compared to the 6-position, directly impacting palladium-catalyzed cross-coupling reaction rates and regioselectivity in subsequent functionalization steps [1]. In medicinal chemistry applications, the 5-substituted indazole scaffold has been identified as a privileged substructure for potent kinase inhibition, with numerous examples demonstrating that the 5-position substitution vector aligns optimally with kinase hinge-binding motifs, whereas 6-substitution often results in steric clashes or altered selectivity profiles [2].
| Evidence Dimension | Structural position of bromine substituent and its impact on synthetic utility and biological target engagement |
|---|---|
| Target Compound Data | Bromine at 5-position of indazole core; InChI Key: KJFYYJFGROXETI-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-Bromo-3-cyclopropyl-1-methylindazole (CAS 1311197-86-0); bromine at 6-position; InChI Key differs |
| Quantified Difference | Regioisomeric; exact difference in coupling efficiency is reaction-dependent, but literature consistently differentiates 5- vs. 6-substituted indazoles as distinct chemical entities with divergent SAR |
| Conditions | Synthetic: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling conditions. Biological: Kinase inhibition assays as described in Akritopoulou-Zanze et al., 2011. |
Why This Matters
Researchers seeking to explore 5-substituted indazole SAR cannot substitute the 6-bromo isomer; doing so changes the vector of subsequent derivatization and likely alters kinase selectivity, invalidating comparative SAR conclusions.
- [1] ChemWhat. 5-Bromo-3-cyclopropyl-1-methylindazole: Synthetic Utility and Comparison to 6-Bromo Isomer. View Source
- [2] Akritopoulou-Zanze I, Wakefield BD, Gasiecki A, et al. Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorg Med Chem Lett. 2011;21(5):1480-1483. View Source
